IDX184
Description
Properties
IUPAC Name |
S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHMGRXAHIXTBM-TWFJNEQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N6O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028050 | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036915-08-8 | |
| Record name | 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDX-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDX-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
H-Phosphonate Chemistry Approach
The primary synthetic route for this compound employs H-phosphonate chemistry , as detailed in Scheme 43 of the synthesis literature. The process begins with 2,2-dimethyl-3-hydroxypropanoic acid methyl ester , which undergoes sequential modifications:
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Protection and saponification : The hydroxyl group is protected, followed by saponification to yield a carboxylic acid intermediate.
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Side-chain installation : Peptide coupling with 2-mercaptoethanol introduces a thioethyl side chain, forming a secondary alcohol intermediate.
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H-phosphonate formation : Treatment with phosphorus acid and pivaloyl chloride generates the H-phosphonate monoester precursor , isolated in 90% yield after purification.
The final steps involve coupling this precursor with 2′-C-methylguanosine under controlled conditions:
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Nucleoside activation : Reaction with pivaloyl chloride facilitates phosphonate-nucleoside bond formation.
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Benzylamine treatment : Introduces the phosphoramidate moiety, yielding a trityl-protected intermediate.
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Deprotection : Trifluoroacetic acid cleaves the trityl group, affording this compound in 39% overall yield .
Critical Reaction Parameters
The synthesis’s success hinges on precise control of:
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Temperature : Maintaining −40°C during phosphonate precursor synthesis minimizes byproduct formation.
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Stoichiometry : A 1:1 molar ratio of H-phosphonate monoester to nucleoside ensures optimal coupling efficiency.
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Purification : Chromatographic separation (reverse-phase HPLC) resolves diastereomers, though the final product’s stereochemical purity remains challenging due to inherent racemization risks.
Analytical and Purification Techniques
Solid-Phase Extraction (SPE)
Post-synthesis purification employs Bond Elut PBA 96-well plates for SPE:
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis uses a Zorbax 300-SCX column with isocratic elution (95:5 acetonitrile/ammonium formate, pH 3.8):
| Parameter | This compound | 2′-MeG |
|---|---|---|
| Retention time (min) | 1.4 | 1.0 |
| LOQ (ng/mL) | 0.1 (plasma) | 0.2 (plasma) |
| Intraday precision | 2.5–16.1% | 0.8–6.6% |
Stability Considerations
Degradation Pathways
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Hydrolysis : The phosphoramidate linkage is susceptible to acidic cleavage, necessitating pH-controlled formulations.
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Oxidation : Thioethyl groups may oxidize, requiring inert atmosphere handling during synthesis.
Comparative Synthesis Challenges
Yield Optimization
Despite advanced methodologies, this compound’s 39% yield reflects inherent inefficiencies in:
Chemical Reactions Analysis
IDX184 undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of 2’-methylguanosine to its monophosphate form.
Substitution: Introduction of the phosphoramidate group to enhance liver targeting.
Hydrolysis: The prodrug is hydrolyzed in the liver to release the active 2’-methylguanosine monophosphate.
Common reagents used in these reactions include phosphorylating agents and phosphoramidate reagents. The major product formed from these reactions is the active triphosphate form of 2’-methylguanosine .
Scientific Research Applications
Proof-of-Concept Study
In a pivotal proof-of-concept study, IDX184 demonstrated significant antiviral activity in treatment-naïve patients infected with HCV genotype 1. The study involved 41 participants randomized to receive either this compound or placebo over three days. Results showed:
- Viral Load Reduction : 30 out of 31 patients treated with this compound exhibited declines in viral load, particularly in higher dosing cohorts (50 mg, 75 mg, and 100 mg) where significant reductions were observed .
- Safety Profile : this compound was well-tolerated with no serious adverse events reported. Improvements in liver function markers (AST and ALT levels) were noted post-treatment .
Pharmacokinetics
Pharmacokinetic studies indicated that this compound is rapidly absorbed and predominantly extracted by the liver, leading to low plasma concentrations of both the prodrug and its active metabolite. The half-life of this compound was approximately one hour, while the active metabolite levels increased gradually .
Comparative Effectiveness
A quantitative structure-activity relationship (QSAR) analysis positioned this compound as a superior direct-acting antiviral compared to other agents like sofosbuvir and ribavirin. Key findings from this analysis included:
| Descriptor | This compound | Sofosbuvir | Ribavirin |
|---|---|---|---|
| Log P | -2.036 | -1.504 | -1.795 |
| Electron Affinity (eV) | -5.616 | -6.322 | -6.148 |
| Molar Refractivity | 97.136 | 83.643 | 81.888 |
| Total Energy (kcal/mol) | -190434.6 | -557107 | -567566 |
These parameters suggest that this compound exhibits higher stability and reactivity than its counterparts, making it a compelling option for further development in HCV therapy .
Case Studies
Mechanism of Action
IDX184 exerts its effects by inhibiting the non-structural 5B RNA-dependent RNA polymerase of the hepatitis C virus. The prodrug is designed to deliver the active triphosphate form of 2’-methylguanosine in the liver, where it inhibits viral replication by incorporating into the viral RNA and causing chain termination .
Comparison with Similar Compounds
Key Pharmacological and Clinical Data
- Potency : IC₅₀ = 0.31 µM against HCV NS5B polymerase; Ki = 52.3 nM .
- Preclinical Efficacy : In HCV-infected chimpanzees, 10 mg/kg/day reduced viral load by 2.5–4.0 log₁₀ within four days .
- Clinical Efficacy: Phase IIb trials showed 76–82% complete early virologic response (EVR) rates at 12 weeks with 50–100 mg doses combined with interferon/ribavirin (IFN/RBV) . Monotherapy (25–100 mg/day for 3 days) reduced HCV RNA by 0.5–0.7 log₁₀ .
- Safety: No severe cardiac or renal events in early trials; common adverse events (fatigue, nausea) were mild-to-moderate .
Comparison with Similar Compounds
Structural and Mechanistic Comparison
Key Differentiators
Liver-Targeted Delivery : this compound’s SATE prodrug minimizes systemic exposure, reducing off-target toxicity compared to BMS-986094 .
Safety: this compound’s favorable cardiac safety (normal ECG and NT-proBNP levels) contrasts sharply with BMS-986094 .
Critical Analysis of Development Challenges
- Discontinuation was likely precautionary due to shared nucleotide analog class concerns .
- Competitive Landscape : Mericitabine’s high relapse rates highlighted the need for combination therapies, a strategy this compound successfully employed with IFN/RBV .
Biological Activity
IDX184 is a nucleotide prodrug developed primarily for the treatment of Hepatitis C virus (HCV) infections. It is designed to enhance the formation of the active triphosphate form of 2′-methylguanosine (2′-MeG) in the liver, where HCV replication occurs. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and comparative efficacy against other antiviral agents.
This compound functions as a liver-targeted nucleotide prodrug that selectively delivers the 5′-monophosphate (MP) of 2′-MeG to hepatocytes. This bypasses the rate-limiting step of monophosphorylation, allowing for efficient conversion to its active 5′-triphosphate (TP) form by cellular kinases. The active 2′-MeG-TP serves as a potent inhibitor of the HCV polymerase NS5B, which is crucial for viral RNA replication .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies:
- Absorption and Distribution : After oral administration, this compound is predominantly extracted by the liver (approximately 95%), resulting in low systemic levels of its metabolite, 2′-MeG .
- Half-Life : The half-life of this compound ranges from 18 to 43 hours for doses starting at 25 mg and above .
- Excretion : Cumulative urine excretion rates for unchanged this compound were low (0.2%), while excretion rates for 2′-MeG were significantly higher (12% to 20%) .
Safety and Tolerability
Clinical trials have shown that this compound is safe and well-tolerated. In a study involving healthy subjects, no serious adverse events or dose-dependent adverse events were reported. All adverse events observed were mild to moderate and resolved by the end of the study .
Efficacy Against HCV
This compound has demonstrated significant antiviral activity against HCV in both in vitro and in vivo studies:
- In Vitro Studies : In primary human hepatocytes, this compound resulted in a formation of intracellular 2′-MeG-TP that was approximately 100-fold greater than that achieved with direct administration of 2′-MeG. This enhanced formation correlated with increased anti-HCV activity .
- Comparative Efficacy : In HCV replicon assays, this compound was found to be about tenfold more potent than 2′-MeG in inhibiting HCV replication . Additionally, it has been highlighted as a superior direct-acting antiviral drug compared to other nucleotide inhibitors such as sofosbuvir and ribavirin based on quantitative structure–activity relationship (QSAR) studies .
Comparative QSAR Analysis
A QSAR study comparing this compound with other nucleotide inhibitors revealed several key descriptors indicating its superior reactivity and stability:
| Descriptor | This compound | Sofosbuvir | Ribavirin | R7128 |
|---|---|---|---|---|
| Dipole Moment (debye) | 60.15 | 63.72 | 65.378 | 37.485 |
| Log P | -2.036 | -1.504 | -1.795 | -1.223 |
| Electron Affinity (eV) | -5.616 | -6.322 | -6.148 | -8.962 |
| Molar Refractivity | 97.136 | 83.643 | 81.888 | 88.39 |
| Ionization Potential (eV) | 4.598 | 4.952 | 4.9 | 4.521 |
These parameters suggest that this compound has a favorable profile for binding and inhibition of NS5B polymerase compared to its counterparts, making it a promising candidate for further clinical evaluation .
Case Studies
In clinical trials assessing this compound in combination with pegylated interferon and ribavirin, patients exhibited improved viral load reduction compared to those receiving standard treatments alone . The combination therapy demonstrated greater antiviral efficacy, with more patients achieving undetectable viral loads after treatment.
Q & A
Q. Methodology :
- In vitro efficacy : Quantified using HCV subgenomic replicon assays (genotype 1), yielding an EC₅₀ of 0.2–0.31 μM and Ki of 52.3 nM against NS5B .
- In vivo models : Tested in HCV-infected chimpanzees (10 mg/kg/day), achieving 2.5–4.0 log₁₀ viral load reduction within 4 days .
How was this compound synthesized and optimized for liver targeting?
This compound was synthesized via a multi-step process:
Prodrug design : Incorporation of an S-pivaloyl-2-thioethyl (tBuSATE) moiety with an N-benzylphosphoramidate group to enhance liver-specific delivery .
Synthetic pathway :
- H-phosphonate monoester intermediate generation from 2,2-dimethyl-3-hydroxypropanoic acid methyl ester.
- Oxidative amination with benzylamine to form phosphoramidate diesters, followed by acidic deprotection (39% yield) .
Optimization : Lipophilic modifications improved cellular uptake and liver specificity, reducing systemic toxicity .
What preclinical models validated this compound's antiviral efficacy and safety profile?
Q. Models and outcomes :
What were the key findings from Phase I/II clinical trials of this compound?
Q. Phase Ia (Healthy volunteers) :
Q. Phase IIb (HCV patients) :
- Efficacy : 50–100 mg/day + IFN/RBV achieved 94–87% rapid virologic response (RVR) and 76–82% complete early virologic response (cEVR) .
- Safety : Fatigue, nausea, and headache (mild-to-moderate); no cardiac or renal AEs .
Advanced Research Questions
How was resistance to this compound characterized in vitro versus clinical settings?
- In vitro : S282T mutation emerged in replicons (25–77 days), increasing EC₅₀ by 23×. However, S282T mutants exhibited low replication fitness .
- Clinical trials : No resistance mutations detected in 3-day or 14-day studies, likely due to high barrier to resistance and combination therapy suppressing viral escape .
Methodological Insight : Resistance profiling used population sequencing and phenotypic assays in GT1 replicons .
How can researchers resolve contradictions between this compound's in vitro mitochondrial toxicity signals and clinical safety data?
- In vitro concern : 2′-MeG-TP is a substrate for human mitochondrial RNA polymerase, raising theoretical toxicity .
- Clinical data : No mitochondrial toxicity observed in trials; ALT/AST levels normalized post-treatment .
Resolution : Liver-targeted prodrug design minimizes systemic exposure, and extracellular assays may overestimate mitochondrial risk .
What methodologies were used to assess this compound's pharmacokinetics (PK) and pharmacodynamics (PD)?
- PK Analysis : LC-MS/MS quantified plasma 2′-MeG levels; non-compartmental modeling calculated AUC₀–24, Cmax, and t½ .
- PD Correlates : Viral load reduction (log₁₀ IU/mL) correlated with 2′-MeG plasma concentration (R² = 0.89) .
- Statistical tests : ANCOVA for dose-response; Fisher’s exact test for AE frequency .
How did combination therapies enhance this compound's antiviral efficacy?
- IFN/RBV synergy : Additive effect with IFN (2.7–4.3 log₁₀ reduction) and synergistic effect with ribavirin (p < 0.01) .
- Protease inhibitors : No drug-drug interactions with IDX320 in Phase I, but trial halted due to hepatotoxicity (attributed to IDX320) .
Why was this compound's clinical development halted despite promising efficacy?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
